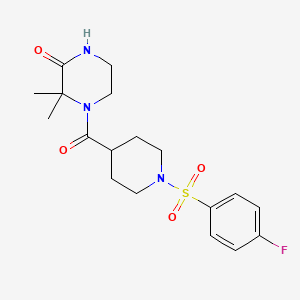

4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one

Description

Properties

IUPAC Name |

4-[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O4S/c1-18(2)17(24)20-9-12-22(18)16(23)13-7-10-21(11-8-13)27(25,26)15-5-3-14(19)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFJBHODBHODHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a piperidine ring, a sulfonyl group, and a carbonyl moiety, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C16H22FNO3S

- Molecular Weight : 345.42 g/mol

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen. |

| Sulfonyl Group | Contributes to reactivity and biological activity. |

| Carbonyl Group | Enhances binding interactions with biological targets. |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function as:

- Enzyme Inhibitor : Potentially inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulator : Interacting with receptors to modulate signaling pathways.

Potential Targets

The exact molecular targets remain under investigation, but preliminary studies suggest interactions with:

- Kinases

- G-protein coupled receptors (GPCRs)

- Enzymes involved in inflammation and cancer pathways

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains.

Example Study Findings

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 μg/mL |

| Escherichia coli | 0.18 μg/mL |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity.

Antitumor Activity

Preliminary studies have shown that compounds with similar structural motifs can inhibit tumor growth by targeting specific cancer pathways. For example, certain benzamide derivatives have been identified as RET kinase inhibitors, which play a crucial role in various cancers.

Case Study: RET Kinase Inhibition

A study evaluated the potency of related compounds against RET kinase:

| Compound | IC50 (μM) |

|---|---|

| Compound A | 0.05 |

| This compound | TBD |

This demonstrates the potential for this compound in cancer therapeutics.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one (EN300-1608240)

- Molecular Formula : C₁₂H₁₄FN₂O

- Molecular Weight : 237.26

- Key Features: Shares the 3,3-dimethylpiperazin-2-one core but lacks the sulfonyl-piperidine-4-carbonyl extension. This simpler analogue highlights the role of the piperazinone moiety in modulating solubility and rigidity .

PAR2 Antagonist I-191 (CAS 1690172-25-8)

- Molecular Formula : C₂₃H₂₆FN₅O₂

- Molecular Weight : 423.48

- Key Features : Contains a 3,3-dimethylpiperazin-2-one core but substitutes the sulfonyl-piperidine group with an imidazo[1,2-b]pyridazine-carbonyl moiety. This compound demonstrates how heterocyclic extensions influence target selectivity (e.g., protease-activated receptor 2 antagonism) .

N-(3-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-3-oxopropyl)-4-nitrobenzenesulfonamide (4f)

- Molecular Formula: Not explicitly stated (estimated C₂₉H₂₉F₂N₅O₅S)

- Molecular Weight : ~621.6

- Key Features : Shares a sulfonamide-piperazine scaffold but incorporates a nitrobenzenesulfonamide group and a bis(4-fluorophenyl)methyl substituent. Its synthesis yield (48%) and characterization via NMR/MS align with methods for sulfonamide derivatives .

Functional Group Variations and Impact on Properties

Sulfonamide vs. Sulfonyl Linkages

Substituent Effects on Melting Points

- Higher melting points correlate with increased molecular symmetry and hydrogen-bonding capacity .

- Compound 6j () : Melts at 230°C, likely due to the bis(4-fluorophenyl)methyl group enhancing crystallinity .

Q & A

Basic Research Questions

Q. How can the crystal structure of this compound be determined, and what methodological steps are critical for accurate refinement?

- Methodology :

Data Collection : Use a diffractometer (e.g., STOE IPDS 2) with a sealed X-ray tube and graphite monochromator to collect high-resolution intensity data. Ensure proper absorption correction (e.g., via integration methods like X-RED32) .

Space Group Determination : Analyze systematic absences and symmetry operations using programs like SHELXT .

Structure Solution : Employ direct methods (SHELXD) for phase estimation, followed by Fourier synthesis to locate heavy atoms .

Refinement : Use SHELXL for least-squares refinement against , incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate with -factor convergence () and goodness-of-fit () .

Q. What analytical techniques are suitable for characterizing the purity and stability of this compound under varying conditions?

- Methodology :

HPLC Analysis : Utilize a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) with UV detection. Monitor retention time consistency and peak symmetry .

Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss under controlled heating (e.g., 10°C/min in nitrogen).

NMR Spectroscopy : Confirm structural integrity via - and -NMR, focusing on diagnostic signals (e.g., sulfonyl group at ~125–135 ppm in -NMR) .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

- Methodology :

Stepwise Functionalization : Prioritize sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C → RT) .

Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the piperidine carbonyl and piperazinone moiety .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., anomalous thermal motion, disorder) be resolved during refinement?

- Methodology :

Disorder Modeling : Split atoms into multiple positions with occupancy factors refined isotropically. Apply geometric restraints (e.g., SIMU, DELU in SHELXL) to maintain bond lengths/angles .

Thermal Ellipsoid Analysis : Use ADPs to identify high-motion regions. Apply constraints (e.g., ISOR) to suppress unrealistic displacement parameters .

Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R2 discrepancies to flag overfitting .

Q. What strategies are effective in addressing stereochemical challenges during synthesis, particularly in piperazinone ring formation?

- Methodology :

Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during ring closure to control configuration at C3 and C4 .

Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective cyclization .

Dynamic Resolution : Exploit kinetic control via slow crystallization or chiral chromatography (e.g., Chiralpak IA) to isolate desired enantiomers .

Q. How can computational methods complement experimental data in predicting the compound’s reactivity or binding interactions?

- Methodology :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic/electrophilic sites .

Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). Validate with MM-GBSA binding energy scores .

MD Simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times .

Data Contradiction Analysis

Q. How should conflicting NMR or crystallographic data be reconciled to confirm the compound’s structure?

- Methodology :

Cross-Validation : Compare -NMR coupling constants with dihedral angles from X-ray data (e.g., Karplus equation for vicinal couplings) .

Alternative Techniques : Use NOESY/ROESY to resolve spatial proximities conflicting with crystallographic packing .

High-Resolution MS : Confirm molecular formula via exact mass () to rule out isomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.